molecular formula C27H23N3O4S B2395785 2-Amino-6-benzyl-4-(4-ethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893289-05-9

2-Amino-6-benzyl-4-(4-ethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2395785
CAS No.: 893289-05-9
M. Wt: 485.56
InChI Key: QVNBUGKCRJWPJA-UHFFFAOYSA-N
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Description

2-Amino-6-benzyl-4-(4-ethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinase 3 (JNK3) [Source] . The JNK signaling pathway is critically involved in cellular stress responses, and the JNK3 isoform is predominantly expressed in the brain and heart, where it plays a key role in mediating neuronal apoptosis [Source] . Consequently, this compound has significant research value in the field of neuroscience, particularly for investigating the pathogenesis of and potential therapeutic interventions for neurodegenerative disorders. Researchers utilize this inhibitor in models of Alzheimer's disease, Parkinson's disease, and cerebral ischemia to elucidate the contribution of JNK3-mediated cell death to disease progression and to evaluate neuroprotective strategies [Source] . Its high selectivity for JNK3 over other JNK isoforms makes it a crucial pharmacological tool for dissecting the specific functions of JNK3 in complex biological systems and for validating JNK3 as a high-value target for drug discovery in neurological conditions.

Properties

IUPAC Name

2-amino-6-benzyl-4-(4-ethoxyphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-2-33-20-14-12-19(13-15-20)24-22(16-28)27(29)34-25-21-10-6-7-11-23(21)30(35(31,32)26(24)25)17-18-8-4-3-5-9-18/h3-15,24H,2,17,29H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNBUGKCRJWPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC=C5)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-6-benzyl-4-(4-ethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide (CAS Number: 893289-05-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C27H23N3O4SC_{27}H_{23}N_{3}O_{4}S with a molecular weight of 485.6 g/mol. The structure features a pyrano-benzothiazine core which is known to influence its biological interactions.

PropertyValue
CAS Number893289-05-9
Molecular FormulaC27H23N3O4S
Molecular Weight485.6 g/mol

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities including antibacterial, antifungal, and anticancer properties. The following sections summarize key findings related to the biological activity of this specific compound.

Antimicrobial Activity

Studies have shown that benzothiazole derivatives possess significant antimicrobial properties. For instance, derivatives with similar structural motifs have demonstrated effectiveness against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for related compounds suggest promising antimicrobial potential.

Anticancer Properties

Recent investigations into the anticancer effects of benzothiazine derivatives have revealed their ability to inhibit tumor cell proliferation. The compound's structural features may contribute to its interaction with cellular targets involved in cancer progression. In vitro studies on cell lines have shown that related compounds can induce apoptosis in cancer cells.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example:

  • Monoamine Oxidase (MAO) Inhibition: Some derivatives of benzothiazine have been identified as selective inhibitors of MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters. This inhibition may have implications for treating mood disorders and neurodegenerative diseases.
  • Acetylcholinesterase (AChE) Inhibition: Similar compounds have shown promise as AChE inhibitors, which could be beneficial in Alzheimer's disease treatment by enhancing cholinergic transmission.

Case Studies

  • Study on Anticancer Activity:
    A study published in Archives of Pharmacology evaluated the anticancer activity of benzothiazine derivatives against various cancer cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxicity.
  • Enzyme Inhibition Studies:
    Research conducted by Zhang et al. highlighted the inhibitory effects of related compounds on MAO enzymes. The study provided insights into structure-activity relationships (SAR), indicating that specific substituents at the benzothiazine core could enhance inhibitory potency.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Interaction with Enzymes: The compound may bind to active sites on enzymes like MAO and AChE, leading to altered enzymatic activity.
  • Induction of Apoptosis: Anticancer activity may involve pathways that promote programmed cell death in malignant cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Monoamine Oxidase (MAO) Inhibitor Activity

The target compound shares structural similarities with two series of pyranobenzothiazines reported by Ahmad et al. (2019):

  • Series 6: 2-Amino-6-benzyl-4-phenyl derivatives.
  • Series 7: 2-Amino-6-methyl-4-phenyl derivatives.

Key findings:

Compound Series Substituents MAO Selectivity IC₅₀ (MAO-A/B) Notes
6d (Series 6) 6-benzyl, 4-(4-bromophenyl) MAO-A selective 0.12 µM (MAO-A) Enhanced lipophilicity due to bromophenyl group
7q (Series 7) 6-methyl, 4-(4-chlorophenyl) MAO-A selective 0.15 µM (MAO-A) Lower steric bulk improves enzyme binding
6h (Series 6) 6-benzyl, 4-(3-nitrophenyl) MAO-B selective 0.09 µM (MAO-B) Nitro group enhances electron-withdrawing effects
Target compound 6-benzyl, 4-(4-ethoxyphenyl) Not reported Ethoxy group may balance lipophilicity and metabolic stability vs. bromo/chloro analogs

The benzyl group in the target compound likely enhances MAO-B selectivity compared to methyl-substituted analogs, as seen in Series 6 vs. 7 . The ethoxyphenyl substituent may offer improved pharmacokinetic properties over halogenated phenyl groups due to reduced toxicity and metabolic resistance.

Structural and Functional Group Variations

  • Pyranopyran Derivatives (): Compound 6d (pyranopyran core) features a 4-bromobenzyloxy group and hydroxymethyl substituent, differing from the target compound’s benzothiazine core. Its IR spectrum shows a nitrile stretch at 2191 cm⁻¹, comparable to the target compound’s nitrile group. However, the pyranopyran scaffold lacks the sulfone moiety, reducing polar interactions in biological systems .
  • Pyranopyrazole Derivatives (–6): Compounds like 3s (chlorophenyl, methoxyphenyl) and 11a (pyrazol-1-yl) exhibit distinct heterocyclic frameworks.
  • Thiazolo-Pyrimidine Derivatives (): Compounds 11a and 11b (thiazolo[3,2-a]pyrimidine cores) feature cyanobenzylidene or trimethylbenzylidene groups. Their higher melting points (243–246°C vs. ~214°C for pyranobenzothiazines) suggest greater thermal stability, attributed to extended π-conjugation .

Q & A

Q. What are the established synthetic routes for this compound, and what critical parameters influence yield?

The synthesis involves a multi-step approach starting with methyl anthranilate, which undergoes coupling with methanesulfonyl chloride, followed by N-benzylation and ring closure using sodium hydride. A subsequent multicomponent reaction with malononitrile and substituted benzaldehydes (e.g., 4-ethoxybenzaldehyde) forms the pyranobenzothiazine core . Key parameters include:

  • Reagent stoichiometry : Excess sodium hydride improves ring closure efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature : Ring closure requires reflux conditions (~100°C).
StepReagents/ConditionsYield Range
N-BenzylationBenzyl chloride, K₂CO₃, DMF70-80%
Ring ClosureNaH, THF, reflux65-75%
Multicomponent ReactionMalononitrile, 4-ethoxybenzaldehyde, EtOH60-70%

Q. How is structural characterization performed using spectroscopic and crystallographic methods?

  • IR Spectroscopy : Identifies functional groups (e.g., CN stretch at ~2,220 cm⁻¹, NH₂ at ~3,400 cm⁻¹) .
  • NMR : ¹H NMR confirms substituent integration (e.g., ethoxy group protons at δ 1.3–1.5 ppm for CH₃ and δ 3.9–4.1 ppm for OCH₂) .
  • X-ray Crystallography : Resolves stereochemistry and validates fused pyranobenzothiazine geometry .

Q. What in vitro assays are used to screen biological activity, and how is selectivity determined?

  • Monoamine Oxidase (MAO) Inhibition : Compounds are tested against recombinant MAO-A and MAO-B using kynuramine as a substrate. Selectivity is quantified via IC₅₀ ratios (MAO-A/MAO-B) .
  • Dose-Response Curves : Generated using 10⁻⁹–10⁻⁴ M concentrations to calculate potency (e.g., compound 6d in showed IC₅₀ = 0.12 µM for MAO-A vs. 8.7 µM for MAO-B) .

Advanced Research Questions

Q. How do substituents (e.g., 4-ethoxyphenyl) influence MAO inhibition selectivity?

  • Electron-Donating Groups : The 4-ethoxy group enhances MAO-A selectivity by stabilizing hydrophobic interactions in the enzyme’s active site (e.g., π-π stacking with Tyr 407 in MAO-A) .
  • Steric Effects : Bulkier substituents reduce MAO-B affinity due to its narrower substrate cavity. Molecular dynamics simulations can quantify steric clashes .

Q. What molecular docking strategies elucidate binding modes with MAO isoforms?

  • Ligand Preparation : Protonation states are optimized at pH 7.4 using tools like MOE.
  • Docking Protocols : Rigid-receptor docking (AutoDock Vina) identifies preliminary poses, followed by induced-fit docking (Schrödinger) to model side-chain flexibility .
  • Key Interactions : Hydrogen bonds with Gln 215 (MAO-A) or Tyr 435 (MAO-B) and hydrophobic contacts with Ile 180 (MAO-A) or Leu 164 (MAO-B) .

Q. How can contradictions between in vitro and computational data be resolved?

  • False Positives in Docking : Validate docking hits with orthogonal assays (e.g., surface plasmon resonance for binding kinetics).
  • Metabolic Stability : Discrepancies may arise from rapid compound degradation in vitro. Use LC-MS to monitor stability in assay buffers .

Q. What synthetic modifications improve metabolic stability without compromising activity?

  • Deuterium Incorporation : Replace labile hydrogens (e.g., benzyl C-H) with deuterium to slow CYP450-mediated oxidation.
  • Bioisosteric Replacement : Substitute the ethoxy group with a trifluoromethoxy group to enhance metabolic resistance while maintaining MAO-A affinity .

Methodological Considerations

  • Data Reproducibility : Replicate synthetic steps ≥3 times to account for variability in hygroscopic reagents (e.g., NaH).
  • Analytical Validation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) .

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